Butonitazene

Catalog No.
S3314206
CAS No.
95810-54-1
M.F
C24H32N4O3
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butonitazene

CAS Number

95810-54-1

Product Name

Butonitazene

IUPAC Name

2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine

Molecular Formula

C24H32N4O3

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3

InChI Key

UZZPOLCDCVWLAZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]

The exact mass of the compound Butonitazene is 424.24744090 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butonitazene (CAS 95810-54-1) is a synthetic 2-benzylbenzimidazole opioid, commonly classified within the nitazene family, featuring a distinct butoxy chain at the para-position of the benzyl ring. In B2B procurement, it is primarily sourced as a highly pure analytical reference standard and pharmacological probe for forensic toxicology, metabolic profiling, and receptor binding assays. Unlike traditional morphinan or anilidopiperidine (fentanyl) scaffolds, butonitazene provides a specific structural configuration that dictates its distinct pharmacokinetic and pharmacodynamic profile. Procurement of this exact compound is critical for laboratories requiring precise mass spectrometry calibration and structure-activity relationship (SAR) benchmarking for emerging synthetic opioids [1].

Generic substitution of butonitazene with closely related nitazenes, such as isotonitazene or etonitazene, fundamentally compromises forensic attribution and metabolic assay integrity. While these compounds share the benzimidazole core, the specific butoxy moiety of butonitazene significantly alters its mu-opioid receptor (MOR) binding affinity and accelerates its hepatic clearance rate. In analytical workflows, standard fentanyl immunoassays fail to detect or differentiate nitazenes, making the exact mass and retention time of butonitazene indispensable for resolving false positives in LC-QTOF-MS panels. Substituting it with a shorter-chain analog skews calibration curves, invalidates CYP450 depletion models, and prevents accurate legal and toxicological identification [1].

Accelerated Hepatic Clearance in CYP450 Depletion Assays

In human liver microsome (HLM) assays, the butoxy chain of butonitazene drives a significantly faster metabolic breakdown compared to its shorter-chain analogs. Quantitative profiling demonstrates that butonitazene achieves an intrinsic clearance (CLint) of 309 µL/min/mg protein, alongside a 99% depletion by CYP2D6 within 30 minutes. In contrast, isotonitazene and protonitazene exhibit lower CLint values of 221 and 216 µL/min/mg, respectively, under identical assay conditions [1].

Evidence DimensionIn vitro intrinsic clearance (CLint) in Human Liver Microsomes (HLM)
Target Compound Data309 µL/min/mg protein (99% CYP2D6 depletion at 30 min)
Comparator Or BaselineIsotonitazene (221 µL/min/mg) and Protonitazene (216 µL/min/mg)
Quantified Difference~40% faster intrinsic clearance for butonitazene compared to isotonitazene
ConditionsHLM incubation, 60-minute total duration, CYP2D6 specific depletion tracking

Establishes butonitazene as the necessary high-clearance reference standard for validating nitazene metabolic panels and CYP-mediated depletion models.

Lower-Bound Calibration for MOR Functional Potency

Butonitazene serves as a critical lower-potency anchor in structure-activity relationship (SAR) profiling of benzimidazole opioids. In in vitro functional assays measuring Gi protein signaling via cAMP inhibition, butonitazene exhibits a pEC50 of 7.2. This is significantly lower than the potencies of etonitazene (pEC50 = 8.4) and N-pyrrolidino etonitazene (pEC50 = 8.6), demonstrating that the extended butoxy chain dampens receptor activation compared to ethoxy or pyrrolidino substitutions [1].

Evidence DimensionFunctional potency (pEC50) at the mu-opioid receptor (MOR)
Target Compound DatapEC50 = 7.2
Comparator Or BaselineEtonitazene (pEC50 = 8.4) and N-pyrrolidino etonitazene (pEC50 = 8.6)
Quantified Difference>10-fold reduction in functional potency for butonitazene vs. etonitazene
ConditionsIn vitro Gi protein signaling / cAMP inhibition assay

Provides a necessary lower-potency calibration anchor for laboratories modeling the structure-activity relationships of emerging synthetic opioids.

Exact Mass Resolution for Forensic LC-QTOF-MS Panels

Because generic lateral flow assays (LFAs) and fentanyl test strips fail to reliably detect or differentiate nitazene subclasses, high-resolution mass spectrometry is required for definitive identification. Butonitazene yields a specific [M+H]+ exact mass of 424.5 Da, which clearly distinguishes it from isotonitazene (411.2 Da) and other closely related analogs. This 13.3 Da mass shift, driven by the butoxy versus isopropoxy moiety, is the primary metric used to resolve false positives and confirm specific legal attribution in seized drug materials and biological matrices [1].

Evidence DimensionLiquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[M+H]+ exact mass
Target Compound Data424.5 Da
Comparator Or BaselineIsotonitazene (411.2 Da)
Quantified Difference13.3 Da mass shift
ConditionsForensic LC-QTOF-MS screening of biological samples or seized materials

Ensures accurate analytical differentiation in forensic workflows where generic immunoassay screens fail to distinguish between highly regulated nitazene analogs.

Certified Reference Material for Forensic LC-MS/MS and GC-MS Libraries

Due to the inability of standard fentanyl immunoassays to cross-react with benzimidazole opioids, butonitazene is mandated as a primary reference standard for updating high-resolution mass spectrometry libraries. Its specific exact mass (424.5 Da) and retention time are utilized to calibrate LC-QTOF-MS and GC-MS instruments, ensuring that forensic laboratories can definitively distinguish the butoxy analog from isotonitazene and etonitazene in complex biological matrices or seized powders[1].

High-Clearance Benchmark in In Vitro CYP450 Metabolism Assays

Because butonitazene exhibits a quantifiably higher intrinsic clearance rate (CLint = 309 µL/min/mg) compared to other nitazenes, it is deployed as a high-clearance benchmark in human liver microsome (HLM) assays. Pharmacologists and toxicologists procure this compound to map CYP2D6 and CYP2B6 metabolic pathways, using its rapid depletion profile to validate the sensitivity and accuracy of in vitro metabolic stability panels [2].

Lower-Potency Anchor for Opioid Receptor SAR Profiling

In neuropharmacology research, butonitazene is utilized to establish the lower boundary of mu-opioid receptor (MOR) activation within the nitazene class. By integrating its pEC50 of 7.2 into cAMP inhibition and β-arrestin recruitment assays, researchers can accurately model how extending the alkoxy chain to a butoxy group dampens functional potency relative to the highly potent ethoxy (etonitazene) or pyrrolidino derivatives [3].

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Exact Mass

424.24744090 g/mol

Monoisotopic Mass

424.24744090 g/mol

Heavy Atom Count

31

UNII

C4CE9FVR7N

Wikipedia

Butonitazene

Dates

Last modified: 04-14-2024

Explore Compound Types